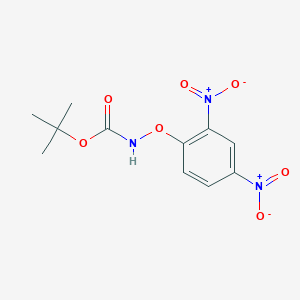

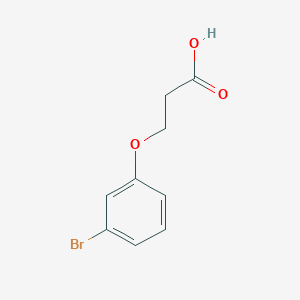

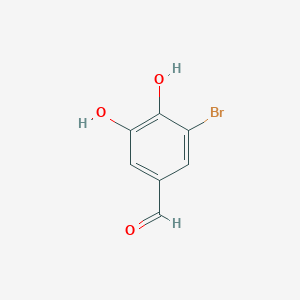

3-Bromo-4,5-dihydroxybenzaldehyde

Overview

Description

3-Bromo-4,5-dihydroxybenzaldehyde is a bromophenol compound primarily isolated from marine red algae. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties

Mechanism of Action

Target of Action

3-Bromo-4,5-dihydroxybenzaldehyde (BDB) is a natural compound found in red algae . It primarily targets keratinocytes , the predominant cell type in the skin’s outermost layer . BDB also targets myocardial cells and has shown protective effects against myocardial ischemia and reperfusion injury .

Mode of Action

BDB interacts with its targets by mitigating the effects of oxidative stress. In keratinocytes, it impedes the activation of matrix metalloproteinases (MMP-1) and the activation of mitogen-activated protein kinases . In myocardial cells, BDB decreases apoptosis and the cleavage of caspase-3 after oxygen and glucose deprivation .

Biochemical Pathways

BDB affects several biochemical pathways. In keratinocytes, it decreases the expression levels of c-Fos and phospho-c-Jun and the binding of activator protein-1 to the MMP-1 promoter induced by UVB irradiation . In myocardial cells, BDB increases the enzymatic activities of mitochondrial antioxidant enzymes, including IDH2, GSH-Px, and SOD2 .

Pharmacokinetics

Its bioavailability is suggested by its observed effects in both in vitro and in vivo studies .

Result of Action

BDB has demonstrated protective effects against oxidative stress in various cell types. In keratinocytes, it offers a photo-protective effect against UVB-induced oxidative stress . In myocardial cells, it attenuates the cytotoxicity induced by oxygen and glucose deprivation .

Action Environment

Environmental factors can influence the action of BDB. For example, UVB radiation can induce oxidative stress in keratinocytes, against which BDB has shown protective effects . Similarly, conditions of oxygen and glucose deprivation, which mimic the environment of myocardial ischemia, influence the efficacy of BDB in myocardial cells .

Biochemical Analysis

Biochemical Properties

BDB interacts with various enzymes and proteins in biochemical reactions. It has been shown to increase the protein and mRNA levels of glutathione synthesizing enzymes . Furthermore, BDB enhances the production of reduced glutathione in human keratinocytes .

Cellular Effects

BDB has significant effects on various types of cells and cellular processes. It has been shown to protect skin cells subjected to oxidative stress . BDB treatment increases the protein and mRNA levels of glutathione synthesizing enzymes and enhances the production of reduced glutathione in human keratinocytes .

Molecular Mechanism

BDB exerts its effects at the molecular level through various mechanisms. It activates NF-E2-related factor 2 (Nrf2) and promotes its localization into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal–regulated kinase and protein kinase B . Thus, BDB increases the production of reduced glutathione and establishes cellular protection against oxidative stress via an Nrf2-mediated pathway .

Metabolic Pathways

BDB is involved in various metabolic pathways. It has been shown to increase the enzymatic activities of mitochondrial antioxidant enzymes, including IDH2, GSH-Px and SOD2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4,5-dihydroxybenzaldehyde typically involves the bromination of 4,5-dihydroxybenzaldehyde. One common method includes the use of bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5-dihydroxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products

Scientific Research Applications

3-Bromo-4,5-dihydroxybenzaldehyde has been extensively studied for its scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

Biology: It exhibits significant antioxidant properties, protecting cells from oxidative stress.

Medicine: It has shown potential in protecting human keratinocytes from UVB-induced damage and myocardial ischemia-reperfusion injury

Industry: Its antioxidant properties make it useful in formulations for skincare and cosmetic products.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-methylbenzene-1,2-diol

- 3-Bromobenzene-1,2-diol

- Ethyl 4-bromo-2,3-dihydroxybenzoate

- 3,6-Dibromobenzene-1,2-diol

Uniqueness

3-Bromo-4,5-dihydroxybenzaldehyde stands out due to its dual hydroxyl groups and bromine atom, which confer unique reactivity and biological activity. Its ability to protect against oxidative stress and its diverse applications in medicine and industry make it a compound of significant interest .

Properties

IUPAC Name |

3-bromo-4,5-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGSHGXUXLQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167711 | |

| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16414-34-9 | |

| Record name | 5-Bromo-3,4-dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16414-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016414349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16414-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-4,5-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4,5-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMO-4,5-DIHYDROXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC2J6HXJ8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 3-Bromo-4,5-dihydroxybenzaldehyde?

A1: this compound is a naturally occurring bromophenol compound primarily found in various species of red algae, including Polysiphonia morrowii, Polysiphonia urceolata, and Rhodomela confervoides [, , , ]. It has also been identified in the brown alga Leathesia nana, marking the first reported instance of bromophenols in this species [].

Q2: How does this compound exert its antioxidant effects?

A2: this compound exhibits its potent antioxidant activity through several mechanisms. It acts as a free radical scavenger, effectively neutralizing DPPH, hydroxyl, and alkyl radicals []. This compound also inhibits lipid peroxidation, a key process in cellular damage caused by oxidative stress []. Furthermore, it increases the production of reduced glutathione, a crucial cellular antioxidant, by activating the Nrf2 pathway and upregulating glutathione synthesizing enzymes [].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C₇H₅BrO₃, and its molecular weight is 217.02 g/mol.

Q4: What are the key structural features of this compound?

A4: this compound is characterized by a benzene ring substituted with three functional groups:

Q5: What is known about the interaction of this compound with cellular pathways?

A5: Research indicates that this compound interacts with various cellular signaling pathways, including:

- Nrf2 pathway: It activates Nrf2, a transcription factor crucial for antioxidant defense, leading to increased production of reduced glutathione and protection against oxidative stress [, ].

- MAPK pathway: It modulates the MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis, contributing to its anti-inflammatory effects [, ].

- NF-κB pathway: It suppresses the NF-κB pathway, a key regulator of inflammation, further contributing to its anti-inflammatory properties [, , ].

- Akt-PGC1α-Sirt3 pathway: Studies have shown that it can activate this pathway, which plays a role in mitochondrial biogenesis and function, leading to protection against myocardial ischemia-reperfusion injury [].

Q6: What in vitro models have been used to study the biological activity of this compound?

A6: Various in vitro models, primarily employing cell lines, have been utilized to investigate the effects of this compound:

- Vero cells: This monkey kidney epithelial cell line has been used to demonstrate the compound's protective effects against hydrogen peroxide-induced apoptosis and oxidative stress [].

- HaCaT cells: This immortalized human keratinocyte cell line has been extensively used to study the compound's protective effects against UV-induced damage, oxidative stress, and particulate matter-induced damage, as well as its impact on skin barrier function [, , , , ].

- RAW 264.7 cells: This murine macrophage cell line has been used to demonstrate the compound's anti-inflammatory effects, particularly its ability to suppress the production of pro-inflammatory cytokines like IL-6 [].

- Human Dermal Fibroblasts (HDF): This cell line has been used to investigate the anti-senescence and anti-wrinkle activities of this compound [].

Q7: What in vivo models have been used to study the biological activity of this compound?

A7: In vivo studies have further supported the in vitro findings and provided insights into the therapeutic potential of this compound:

- Mice: Atopic dermatitis models in mice have been employed to demonstrate the compound's anti-inflammatory properties, revealing its ability to alleviate AD symptoms and reduce inflammatory cell infiltration []. Additionally, mouse models of myocardial infarction have shown its potential in improving cardiac function recovery, reducing infarct size, and suppressing pro-inflammatory cytokine secretion [].

- Zebrafish: Zebrafish embryo models have been used to evaluate the compound's protective effects against hydrogen peroxide-induced oxidative stress, showing its ability to inhibit ROS generation and cell death [].

- Rats: In vivo studies using rat models of myocardial ischemia-reperfusion injury have demonstrated the protective effects of this compound on cardiac function [].

Q8: What are the potential applications of this compound based on its biological activities?

A8: The diverse biological activities of this compound suggest potential applications in various fields:

- Dermatology: Its antioxidant and anti-inflammatory properties, along with its ability to protect against UV damage and improve skin barrier function, make it a promising candidate for skincare products targeting aging, inflammation, and environmental damage [, , , , , ].

- Treatment of Inflammatory Diseases: Its ability to modulate inflammatory pathways and suppress pro-inflammatory cytokine production suggests potential for treating conditions like atopic dermatitis and other inflammatory skin diseases [, , ].

- Cardiovascular Diseases: Its protective effects against myocardial ischemia-reperfusion injury and its ability to improve cardiac function in animal models highlight its potential for treating cardiovascular diseases [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.